molecular formula C4H11ClN2O2S B13497628 Trans-3-aminocyclobutane-1-sulfonamide hydrochloride

Trans-3-aminocyclobutane-1-sulfonamide hydrochloride

Cat. No.: B13497628
M. Wt: 186.66 g/mol
InChI Key: RVMAHAYVYZMWFD-UHFFFAOYSA-N
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Description

(1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with an amino group and a sulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and sulfonamide groups. One common method involves the use of cyclobutane derivatives, which are subjected to amination and sulfonation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving enzyme dysregulation.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride include other cyclobutane derivatives with different substituents, such as:

  • (1r,3r)-3-aminocyclobutane-1-carboxylic acid
  • (1r,3r)-3-aminocyclobutane-1-phosphonic acid
  • (1r,3r)-3-aminocyclobutane-1-thiol

Uniqueness

The uniqueness of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

3-aminocyclobutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C4H10N2O2S.ClH/c5-3-1-4(2-3)9(6,7)8;/h3-4H,1-2,5H2,(H2,6,7,8);1H

InChI Key

RVMAHAYVYZMWFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)N)N.Cl

Origin of Product

United States

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